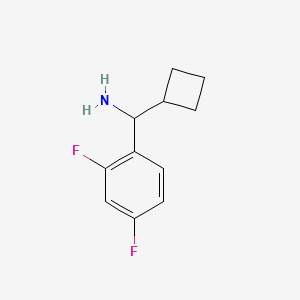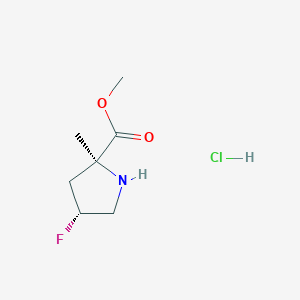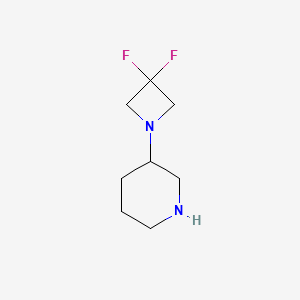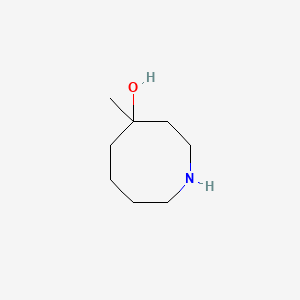
tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its tert-butyl ester group, a piperidine ring, and various functional groups including an amino group, a methoxy group, and a keto group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino, methoxy, and keto groups are introduced through various functionalization reactions. For example, the amino group can be introduced via reductive amination, while the methoxy and keto groups can be introduced through nucleophilic substitution and oxidation reactions, respectively.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine:
Therapeutic Agents: The compound has potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules or disease markers.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Agrochemicals: It can be used in the development of new agrochemicals, including herbicides and pesticides.
作用機序
The mechanism of action of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell surfaces, triggering signaling cascades that lead to various cellular responses.
類似化合物との比較
- tert-Butyl 4-(1-amino-2-hydroxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate
- tert-Butyl 4-(1-amino-2-methoxy-2-hydroxyethyl)-3,3-dimethylpiperidine-1-carboxylate
- tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxamide
Comparison:
- Structural Differences: The similar compounds differ in the functional groups attached to the piperidine ring, such as the presence of hydroxyl or amide groups instead of the methoxy or keto groups.
- Reactivity: These structural differences lead to variations in reactivity and chemical behavior, influencing the types of reactions they undergo and the products formed.
- Applications: While the core piperidine structure remains the same, the different functional groups can impart unique properties, making each compound suitable for specific applications in research and industry.
特性
分子式 |
C15H28N2O4 |
|---|---|
分子量 |
300.39 g/mol |
IUPAC名 |
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)21-13(19)17-8-7-10(15(4,5)9-17)11(16)12(18)20-6/h10-11H,7-9,16H2,1-6H3 |
InChIキー |
CMBGORCFSJWPOC-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCC1C(C(=O)OC)N)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B15227095.png)
![1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227116.png)




![2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15227153.png)
![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)



